Bienvenue dans la boutique en ligne BenchChem!

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396684-06-2) is a synthetic 1,3-disubstituted urea derivative with molecular formula C17H23N3O and molecular weight 285.4 g/mol. It belongs to a family of pyrrolidinyl urea compounds that have been investigated as soluble epoxide hydrolase (sEH) inhibitors, TrkA kinase inhibitors, and vanilloid receptor antagonists.

Molecular Formula C17H23N3O
Molecular Weight 285.391
CAS No. 1396684-06-2
Cat. No. B2960138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
CAS1396684-06-2
Molecular FormulaC17H23N3O
Molecular Weight285.391
Structural Identifiers
SMILESC1CCN(C1)CC#CCNC(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C17H23N3O/c21-17(19-12-10-16-8-2-1-3-9-16)18-11-4-5-13-20-14-6-7-15-20/h1-3,8-9H,6-7,10-15H2,(H2,18,19,21)
InChIKeyBTFUVPRKDBBVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396684-06-2): A Structurally Distinct Research-Chemical Urea for Targeted Probe Development


1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396684-06-2) is a synthetic 1,3-disubstituted urea derivative with molecular formula C17H23N3O and molecular weight 285.4 g/mol . It belongs to a family of pyrrolidinyl urea compounds that have been investigated as soluble epoxide hydrolase (sEH) inhibitors, TrkA kinase inhibitors, and vanilloid receptor antagonists [1]. This compound is currently listed as a research chemical by several vendors, but its specific bioactivity profile has not been disclosed in peer-reviewed primary literature or patents, limiting the ability to establish quantitative differentiation against close analogs.

Why Generic Substitution of 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea Is Scientifically Unsupported


Although 1-phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea shares a core 1,3-disubstituted urea scaffold with other research compounds such as 1-benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea [1], even minor structural variations can profoundly alter target engagement, pharmacokinetics, and off-target liability. In the absence of publicly available head-to-head pharmacological, selectivity, or ADME data for this specific compound, assuming equipotency or interchangeability with any in-class analog is scientifically unjustified and could lead to confounding biological results or wasted procurement expenditure.

Quantitative Evidence Guide for 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Available versus Missing Comparator Data


Structural Physicochemical Comparison with the 1-Benzhydryl Analog

The only quantitative differentiator that can be confidently asserted for 1-phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is its physicochemical profile relative to the closest publicly characterized analog, 1-benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396783-61-1) . The target compound has a lower molecular weight (285.4 vs. 347.45 g/mol), reduced lipophilicity (XLogP3 not reported for the target; analog XLogP3 = 3.1), and a smaller polar surface area (analog TPSA = 44.4 Ų) [1]. These differences are consistent with the replacement of a bulky diphenylmethyl group with a flexible phenethyl chain, potentially resulting in improved aqueous solubility and reduced hydrophobic collapse, though experimental solubility or permeability data are unavailable.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Absence of Public Bioactivity or Selectivity Data Against Defined Targets

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (as of May 2026) identified no quantitative bioactivity data (IC₅₀, Kᵢ, Kd, or EC₅₀) for 1-phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea against any defined molecular target. An entry in BindingDB (BDBM50241116, CHEMBL4066332) was initially co-retrieved but was confirmed to correspond to a structurally distinct compound [1]. Similarly, the patent literature on conformationally restricted urea sEH inhibitors [2] and pyrrolidinyl urea TrkA inhibitors [3] does not disclose this specific compound as a exemplified embodiment. Consequently, no potency-, selectivity-, or efficacy-based comparator analysis can be performed at this time.

Pharmacology Target Engagement Selectivity Profiling

Procurement and Application Scenarios Where 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea May Nonetheless Be Considered


Fragment-Based Screening Library Expansion

Given its molecular weight of 285.4 g/mol, this compound falls within fragment-like space (Rule of 3) and may serve as a useful addition to fragment libraries targeting soluble epoxide hydrolase, TrkA, or other urea-binding pockets. Its phenethyl side chain offers a distinct shape relative to benzhydryl or tert-butyl substituted analogs, potentially enabling the sampling of different subpocket geometries during fragment screening campaigns .

Synthetic Chemistry Intermediate or Negative Control Compound

The alkyne-pyrrolidine moiety of 1-phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea contains a reactive alkyne handle compatible with click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a potentially valuable intermediate for constructing larger probe molecules. Additionally, if close analogs are known active sEH or TrkA inhibitors, this compound may be evaluated as a structurally matched negative control, provided its inactivity is experimentally confirmed [1].

Physicochemical Property Benchmarking in Lead Optimization

The structural variation from a benzhydryl to a phenethyl substituent provides a case study for probing the impact of N-substituent bulk and flexibility on solubility, permeability, and metabolic stability within the pyrrolidinyl urea series. The target compound's lower molecular weight (285.4 vs. 347.45 g/mol for the benzhydryl analog) and reduced calculated complexity make it a relevant benchmarking compound for medicinal chemistry optimization programs [2].

Academic Training and Method Development

The compound's commercial availability as a research chemical enables its use in academic laboratories for teaching synthetic methodology (e.g., urea bond formation, alkyne functionalization) or for developing analytical methods such as HPLC-MS quantification without the constraint of intellectual property restrictions, provided no patent infringement occurs .

Quote Request

Request a Quote for 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.